molecular formula C12H13NO3 B6258887 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1251254-32-6

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B6258887
CAS RN: 1251254-32-6
M. Wt: 219.2
InChI Key:
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Description

1-(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid (CPCA) is an important organic compound that is used in a variety of scientific and industrial applications. It is a cyclic carboxylic acid that is composed of a methylphenyl group and a cyclopropane ring. CPCA is used in a variety of chemical synthesis processes, and has been studied for its potential applications in drug discovery, medical research, and industrial chemistry.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is not well understood. It is believed to act as a proton acceptor, forming a cyclopropane ring by attacking the carbon-carbon double bond of an alkene. Additionally, 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is believed to act as a Lewis acid, donating electrons to a Lewis base to form a complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid are not well understood. It has been studied for its potential as an anti-inflammatory agent, and some studies have suggested that it may have anti-cancer properties. Additionally, 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as an antioxidant, and it has been shown to have anti-microbial activity.

Advantages and Limitations for Lab Experiments

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive to produce, and it is stable under a variety of conditions. Additionally, 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a versatile compound that can be used in a variety of chemical reactions. However, there are some limitations to using 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in laboratory experiments. It is not soluble in water, and it is not very reactive at room temperature. Additionally, it is not very stable at higher temperatures.

Future Directions

There are a number of potential future directions for the study of 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid. These include further research into its potential as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent. Additionally, further research into its mechanism of action and its potential applications in drug discovery and medical research could be beneficial. Additionally, further research into its use as a catalyst in organic synthesis could lead to new and improved chemical synthesis methods.

Synthesis Methods

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized using a variety of chemical synthesis methods, including the Wittig reaction, the Mitsunobu reaction, and the Horner-Wadsworth-Emmons reaction. The most common and efficient method is the Wittig reaction, which involves the use of a phosphonium ylide to form a cyclopropane ring. The reaction is catalyzed by a base, such as potassium tert-butoxide, and the product is then isolated and purified.

Scientific Research Applications

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential applications in drug discovery, medical research, and industrial chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been used as a ligand in complexation reactions and as a catalyst in organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 3-methylbenzenecarbonyl chloride with cyclopropanecarboxylic acid, followed by the addition of ammonia to form the desired product.", "Starting Materials": ["3-methylbenzenecarbonyl chloride", "cyclopropanecarboxylic acid", "ammonia"], "Reaction": ["Step 1: 3-methylbenzenecarbonyl chloride is reacted with cyclopropanecarboxylic acid in the presence of a base such as triethylamine to form 1-[(3-methylphenyl)carbonyl]cyclopropane-1-carboxylic acid chloride.", "Step 2: The resulting acid chloride is then treated with ammonia in a solvent such as methanol to form the desired product, 1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid."] }

CAS RN

1251254-32-6

Product Name

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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